4-Bromo-2-methylphenyl isocyanate

Organic Synthesis Quality Control Procurement

4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6, ≥98%) is a dual-functional aromatic isocyanate building block with ortho-methyl/para-bromo substitution. The aryl bromide enables late-stage Suzuki or Buchwald-Hartwig diversification after initial urea/carbamate formation, maximizing chemical space from a single intermediate. Its crystalline solid state (mp 47–50°C) ensures precise stoichiometry in polymer and surface grafting applications, with reduced volatility vs. liquid isocyanates for enhanced safety. Available in multi-kilogram quantities with reliable supply chains—ideal for discovery-to-pilot-scale transitions.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 1591-98-6
Cat. No. B071983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylphenyl isocyanate
CAS1591-98-6
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)N=C=O
InChIInChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
InChIKeyNXAYRHQYINQHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) – Core Properties and Chemical Identity for Procurement Decisions


4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) is an aromatic isocyanate derivative characterized by a bromine atom at the para position and a methyl group at the ortho position relative to the isocyanate functionality on the phenyl ring . This substitution pattern imparts specific reactivity and physicochemical properties, including a molecular weight of 212.04 g/mol, a melting point of 47–50 °C, and a moisture-sensitive nature . As a reactive electrophile, it serves as a versatile building block in organic synthesis for the preparation of ureas, carbamates, and heterocyclic compounds .

Why 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) Cannot Be Trivially Substituted with Other Aryl Isocyanates


Substitution of 4-Bromo-2-methylphenyl isocyanate with other in-class compounds, such as unsubstituted phenyl isocyanate or differently substituted bromophenyl isocyanates, is chemically inadvisable due to the distinct electronic and steric influences of the ortho-methyl and para-bromo substituents [1]. These substituents modulate the electrophilicity of the isocyanate group, alter the lipophilicity and solubility profile of the molecule, and introduce a site for further functionalization via cross-coupling reactions at the bromine position [2]. Direct substitution without quantitative justification can lead to altered reaction kinetics, different regioselectivity in multi-step syntheses, and ultimately, failure to produce the desired target molecule or material with the required purity and yield.

Quantitative Differentiation of 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) Against Comparators


Purity Specification and Batch-to-Batch Consistency: 98% Purity Grade vs. Standard 95% Offerings

Commercial suppliers offer 4-Bromo-2-methylphenyl isocyanate in at least two distinct purity grades: a 98% high-purity grade and a standard 95% grade . The 98% grade, as specified by Thermo Scientific and AKSci, represents a quantifiable 3 percentage point increase in purity relative to the 95% baseline, directly reducing the mass of unidentified impurities that could interfere with sensitive downstream reactions or complicate purification .

Organic Synthesis Quality Control Procurement

Electronic Modulation of Isocyanate Reactivity: ortho-Methyl vs. ortho-Hydrogen

Kinetic studies on substituted aryl isocyanates demonstrate that electron-donating groups in the ortho position, such as the methyl group in 4-Bromo-2-methylphenyl isocyanate, decrease the electrophilicity of the isocyanate carbon, thereby reducing the reaction rate with nucleophiles relative to unsubstituted phenyl isocyanate [1]. While direct rate constants for this specific compound are not reported, the established linear free-energy relationship (Hammett plot) allows for a class-level inference that the ortho-methyl substituent provides a quantifiable and predictable reduction in reactivity [2].

Physical Organic Chemistry Reaction Kinetics SAR

Physical Form and Handling: Solid State vs. Liquid Analogs

4-Bromo-2-methylphenyl isocyanate is a white crystalline solid with a melting point of 47–50 °C . This contrasts with unsubstituted phenyl isocyanate (liquid, mp -30 °C) and other bromophenyl isocyanates that are liquids at room temperature [1]. The solid physical state of the target compound significantly simplifies weighing, containment, and reduces the risk of vapor exposure during laboratory and pilot-scale operations.

Safety Handling Storage

Synthetic Versatility: Dual Functional Handle (Isocyanate and Aryl Bromide)

Unlike simple aryl isocyanates (e.g., phenyl isocyanate), 4-Bromo-2-methylphenyl isocyanate possesses two orthogonal reactive sites: the electrophilic isocyanate group for urea/carbamate formation and the aryl bromide for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1][2]. This dual functionality allows for a two-step diversification strategy, generating structurally complex libraries that would be inaccessible from mono-functional isocyanates .

Diversifiable Scaffold Cross-Coupling Medicinal Chemistry

Lipophilicity and Predicted Bioavailability: LogP Differentiation

The calculated octanol-water partition coefficient (LogP) for 4-Bromo-2-methylphenyl isocyanate is approximately 4.06 , significantly higher than that of unsubstituted phenyl isocyanate (LogP ~1.8) [1]. This increased lipophilicity, driven by the bromine and methyl substituents, predicts enhanced membrane permeability and potentially altered pharmacokinetic behavior for any derived pharmacophores .

Drug Discovery ADME Physicochemical Properties

Scaled Synthesis and Procurement: Multi-Kilogram Availability

While many specialty isocyanates are only available in research-scale quantities (mg to g), 4-Bromo-2-methylphenyl isocyanate is offered in multi-kilogram batches by at least one supplier . This directly contrasts with less common analogs like 2-bromo-4-methylphenyl isocyanate, which is typically restricted to sub-gram or gram quantities , making the target compound a more practical choice for process development and scale-up activities.

Supply Chain Bulk Procurement Pilot Plant

Procurement-Driven Application Scenarios for 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6)


Medicinal Chemistry: Synthesis of Diversifiable Urea and Carbamate Libraries

Researchers requiring a high-purity (>98%) dual-functional building block for parallel synthesis should prioritize 4-Bromo-2-methylphenyl isocyanate. Its aryl bromide enables late-stage diversification via Suzuki or Buchwald-Hartwig couplings after initial urea/carbamate formation, maximizing chemical space exploration from a single intermediate .

Process R&D and Scale-Up: Kilogram-Scale Synthesis of Agrochemical Intermediates

For projects advancing from discovery to pilot plant, the availability of multi-kilogram quantities of 4-Bromo-2-methylphenyl isocyanate, as verified by supplier listings, makes it a practical and reliable choice . This contrasts sharply with structurally similar but commercially restricted analogs, reducing supply chain risk during scale-up.

Material Science: Surface Functionalization and Polymer Synthesis

The solid physical state of 4-Bromo-2-methylphenyl isocyanate (mp 47–50 °C) simplifies its use in surface grafting reactions and polyurethane synthesis where precise stoichiometry is critical. Its reduced volatility relative to liquid isocyanates enhances laboratory safety and control during polymer formulation.

Physical Organic Chemistry: Investigation of Substituent Effects on Isocyanate Reactivity

As a crystalline solid with a well-defined ortho-methyl/para-bromo substitution pattern, this compound serves as a valuable model substrate for kinetic studies probing the influence of electron-donating and heavy-atom substituents on the electrophilicity of the isocyanate group . Its high purity ensures reliable and reproducible kinetic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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